molecular formula C9H13Cl2N3O B1419931 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride CAS No. 1185311-81-2

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride

Cat. No.: B1419931
CAS No.: 1185311-81-2
M. Wt: 250.12 g/mol
InChI Key: OXVRARGISVNLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride typically involves the reaction of 6-chloropyrimidine with 3-hydroxypiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications for agricultural or pharmaceutical use .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride involves the inhibition of key enzymes or pathways in the target organisms. For instance, as a fungicide, it disrupts the metabolic processes of the fungal pathogens, leading to their death . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is unique due to its high efficacy as a fungicide and its versatility in chemical synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-chloro-6-piperidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVRARGISVNLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671601
Record name 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185311-81-2
Record name 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.